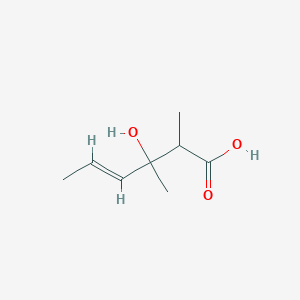

3-Hydroxy-2,3-dimethylhex-4-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

(E)-3-hydroxy-2,3-dimethylhex-4-enoic acid |

InChI |

InChI=1S/C8H14O3/c1-4-5-8(3,11)6(2)7(9)10/h4-6,11H,1-3H3,(H,9,10)/b5-4+ |

InChI Key |

DCHFNAJBCJWJTI-SNAWJCMRSA-N |

Isomeric SMILES |

C/C=C/C(C)(C(C)C(=O)O)O |

Canonical SMILES |

CC=CC(C)(C(C)C(=O)O)O |

Origin of Product |

United States |

Ii. Nomenclature and Stereochemical Considerations of 3 Hydroxy 2,3 Dimethylhex 4 Enoic Acid

Systematic IUPAC Naming Conventions for 3-Hydroxy-2,3-dimethylhex-4-enoic Acid

The systematic name, this compound, is derived following the rules set by the International Union of Pure and Applied Chemistry (IUPAC). This process involves a hierarchical approach to ensure an unambiguous name that corresponds to a single molecular structure.

The naming convention for this molecule can be broken down as follows:

Identification of the Principal Functional Group: The carboxylic acid group (-COOH) is the highest priority functional group in this molecule, and therefore, it forms the suffix of the name, "-oic acid".

Determination of the Parent Chain: The longest continuous carbon chain containing the principal functional group is identified. In this case, it is a six-carbon chain, hence the root name "hex".

Identification and Numbering of Unsaturation: A carbon-carbon double bond is present in the chain. Its presence is indicated by the "-en-" infix. The chain is numbered from the carbon of the carboxylic acid group (C1). The double bond starts at the fourth carbon, so it is designated as "-4-en-".

Identification and Numbering of Substituents: The parent chain is further adorned with several substituents:

A hydroxyl group (-OH) at the third carbon, denoted as "3-Hydroxy-".

Two methyl groups (-CH3), one at the second and one at the third carbon, collectively named "2,3-dimethyl-".

Assembly of the Full IUPAC Name: The components are assembled in a specific order: substituents in alphabetical order, followed by the parent chain, the unsaturation locator and infix, and finally the principal functional group suffix. This results in the systematic name: This compound .

| Component | Significance |

|---|---|

| hex | Indicates a six-carbon parent chain. |

| -4-enoic acid | Specifies a carboxylic acid as the principal functional group and a double bond starting at the fourth carbon. |

| 3-Hydroxy- | Denotes a hydroxyl group on the third carbon. |

| 2,3-dimethyl- | Indicates two methyl groups, one on the second and one on the third carbon. |

Analysis of Potential Stereoisomers and Chiral Centers in this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The potential for stereoisomerism in this compound arises from the presence of chiral centers. A chiral center is typically a carbon atom that is bonded to four different groups.

Upon examination of the structure of this compound, two chiral centers can be identified:

C2: This carbon is bonded to a hydrogen atom, a methyl group, a carboxylic acid group, and the rest of the carbon chain. These four groups are all different, making C2 a chiral center.

C3: This carbon is attached to a hydroxyl group, a methyl group, the C2 part of the chain, and the C4 part of the chain containing the double bond. These four substituents are distinct, thus C3 is also a chiral center.

The double bond at C4 can also exhibit geometric isomerism (cis/trans or E/Z), which adds to the stereochemical complexity. However, focusing solely on the chiral centers, the number of possible stereoisomers can be determined by the formula 2n, where 'n' is the number of chiral centers.

With two chiral centers, this compound has a maximum of 22 = 4 possible stereoisomers.

| Carbon Atom | Bonded Groups | Chirality |

|---|---|---|

| C2 | -H, -CH3, -COOH, -C(OH)(CH3)CH=CHCH3 | Chiral |

| C3 | -OH, -CH3, -CH(CH3)COOH, -CH=CHCH3 | Chiral |

Enantiomeric and Diastereomeric Relationships of this compound

The four possible stereoisomers of this compound are related to each other as either enantiomers or diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For a molecule with two chiral centers, such as this one, the enantiomer of a stereoisomer with a specific configuration (e.g., 2R, 3R) will have the opposite configuration at both chiral centers (i.e., 2S, 3S). Similarly, the enantiomer of the (2R, 3S) stereoisomer is the (2S, 3R) stereoisomer.

Diastereomers are stereoisomers that are not mirror images of each other. In the context of this compound, a stereoisomer with one configuration (e.g., 2R, 3R) will be a diastereomer of the stereoisomers that have a different configuration at one chiral center but the same at the other (i.e., 2R, 3S and 2S, 3R).

The relationships between the four potential stereoisomers can be summarized as follows:

| Stereoisomer | Enantiomeric Pair | Diastereomeric Relationships |

|---|---|---|

| (2R, 3R) | (2S, 3S) | (2R, 3S), (2S, 3R) |

| (2S, 3S) | (2R, 3R) | (2R, 3S), (2S, 3R) |

| (2R, 3S) | (2S, 3R) | (2R, 3R), (2S, 3S) |

| (2S, 3R) | (2R, 3S) | (2R, 3R), (2S, 3S) |

Iii. Synthetic Strategies for 3 Hydroxy 2,3 Dimethylhex 4 Enoic Acid and Analogues

Retrosynthetic Analysis of 3-Hydroxy-2,3-dimethylhex-4-enoic Acid

A retrosynthetic analysis of this compound reveals several plausible disconnection points, suggesting various forward synthetic strategies. The primary disconnections focus on the formation of the carbon-carbon bonds and the installation of the key functional groups: the carboxylic acid, the tertiary alcohol, and the vinyl group.

One logical disconnection is at the C3-C4 bond, which simplifies the molecule into two smaller fragments: a propionaldehyde (B47417) equivalent and a pentenoate derivative. This approach suggests a forward synthesis involving an aldol-type reaction to construct the β-hydroxy acid framework.

Another key disconnection can be made at the C2-C3 bond. This leads to a retrosynthetic pathway where the two adjacent methyl-bearing stereocenters are constructed in a controlled manner, possibly through a stereoselective methylation of a β-hydroxy ester precursor.

Finally, the C4=C5 double bond can be disconnected, pointing towards a Wittig-type or Horner-Wadsworth-Emmons olefination reaction in the forward synthesis. This strategy would involve coupling an appropriate phosphorus ylide or phosphonate (B1237965) with a carbonyl compound to form the hexenoic acid backbone.

These primary retrosynthetic disconnections are summarized in the following table:

| Disconnection | Key Reaction in Forward Synthesis | Precursors |

| C3-C4 Bond | Aldol (B89426) Reaction / Reformatsky Reaction | Propionaldehyde, Pentenoate derivative |

| C2-C3 Bond | Stereoselective Methylation | β-hydroxy ester |

| C4=C5 Bond | Wittig / Horner-Wadsworth-Emmons Reaction | Phosphorus ylide/phosphonate, Carbonyl compound |

Asymmetric Synthesis Approaches for Chiral Hydroxy Acid Derivatives

The presence of two stereocenters at the C2 and C3 positions necessitates the use of asymmetric synthesis techniques to obtain enantiomerically pure this compound.

Establishing the vicinal dimethyl stereocenters at C2 and C3 with the correct relative and absolute stereochemistry is a critical step. One approach involves the diastereoselective methylation of a chiral β-hydroxy ester. The directing effect of the existing hydroxyl group can influence the facial selectivity of the enolate methylation at the α-position. The choice of base, solvent, and methylating agent can significantly impact the diastereomeric ratio of the product.

For instance, the enolate of a chiral β-hydroxy ester can be formed using a strong base like lithium diisopropylamide (LDA). The lithium cation can chelate to the hydroxyl group and the ester carbonyl, creating a rigid cyclic intermediate. This conformational rigidity can direct the incoming methylating agent (e.g., methyl iodide) to one face of the enolate, leading to a high diastereoselectivity.

| Substrate | Reagents | Diastereomeric Ratio (d.r.) |

| Chiral β-hydroxy ester | 1. LDA, THF, -78 °C; 2. MeI | Often >90:10 |

| Chiral N-acyloxazolidinone | 1. NaHMDS, THF, -78 °C; 2. MeI | Typically >95:5 |

The Wittig reaction provides a powerful method for the formation of the C=C double bond in the target molecule. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org For the synthesis of this compound, a suitable phosphorus ylide derived from a C2 fragment could be reacted with a carbonyl compound containing the remainder of the carbon skeleton.

The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. For the synthesis of the target molecule, which has a trans (E) configuration at the double bond, a stabilized ylide would be the preferred reagent.

A plausible Wittig approach would involve the reaction of 2-methylpropanal with a phosphorus ylide derived from a 3-carboxyprop-1-yl)triphenylphosphonium salt.

| Aldehyde | Phosphorus Ylide | Expected Alkene Geometry |

| 2-Methylpropanal | (3-carboxyprop-1-yl)triphenylphosphonium bromide | (E) |

| 2,3-dimethyl-3-hydroxy-4-oxobutanoate | Methylenetriphenylphosphorane | Terminal alkene |

Asymmetric aldol reactions are a cornerstone of modern organic synthesis for the construction of β-hydroxy carbonyl compounds with high stereocontrol. nih.gov In the context of synthesizing this compound, an asymmetric aldol reaction between propanal and an α-keto ester, such as methyl pyruvate (B1213749), could be employed to set the C3 stereocenter. rsc.org Subsequent stereoselective methylation at the C2 position would then establish the second stereocenter.

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative and often superior method to the Wittig reaction for the synthesis of (E)-alkenes. wikipedia.orgyoutube.comconicet.gov.ar The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.org This reaction typically provides excellent (E)-selectivity. wikipedia.org

For the synthesis of the target molecule, a Horner-Wadsworth-Emmons reaction between 2-methylpropanal and a phosphonate ester, such as methyl 2-(diethylphosphono)propanoate, would be a highly effective strategy to construct the α,β-unsaturated ester backbone with the desired (E)-geometry. orgsyn.orgrsc.org

| Carbonyl Compound | Phosphonate Reagent | Base | Typical Selectivity |

| 2-Methylpropanal | Methyl 2-(diethylphosphono)propanoate | NaH | >95% (E) |

| Propanal | Triethyl phosphonoacetate | NaOEt | >90% (E) |

Conversions of Unsaturated Fatty Acid Precursors to Branched-Chain Hydroxy Acid Derivatives

An alternative strategy for the synthesis of analogues of this compound involves the modification of readily available unsaturated fatty acid precursors.

Unsaturated fatty acids can be selectively epoxidized at the double bond using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds stereospecifically, with the geometry of the starting alkene determining the relative stereochemistry of the resulting epoxide.

The subsequent ring-opening of the epoxide with an organocuprate reagent, such as lithium dimethylcuprate (Me₂CuLi), can introduce a methyl group at one of the epoxide carbons. This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the site of nucleophilic attack. The regioselectivity of the organocuprate addition is generally directed to the less sterically hindered carbon of the epoxide.

This two-step sequence of epoxidation followed by organocuprate-mediated ring-opening provides a powerful method for the synthesis of branched-chain hydroxy fatty acids from simple unsaturated precursors.

| Unsaturated Fatty Acid | Epoxidation Reagent | Organocuprate Reagent | Product |

| (E)-Hex-4-enoic acid | m-CPBA | Me₂CuLi | 3-Hydroxy-4-methylhexanoic acid |

| (Z)-Oct-2-enoic acid | Peracetic acid | (CH₃)₂CuLi | 3-Hydroxy-2-methyloctanoic acid |

Radical and Lewis Acid-Catalyzed Additions to Unsaturated Systems

Modern synthetic chemistry often employs catalytic methods to achieve high efficiency and selectivity. For the construction of the core structure of this compound, both Lewis acid-catalyzed and radical-mediated additions to unsaturated precursors represent viable and powerful strategies.

Lewis Acid-Catalyzed Carbonyl-Ene Reactions

The carbonyl-ene reaction is a powerful method for forming carbon-carbon bonds and creating homoallylic alcohols, a key structural motif in the target molecule. nih.gov This pericyclic reaction involves an alkene with an allylic hydrogen (the ene) and a carbonyl compound (the enophile). bath.ac.uk The reaction can be significantly accelerated and its selectivity enhanced by the use of Lewis acids, which coordinate to the carbonyl oxygen, lowering the energy of the transition state. nih.gov

A plausible approach to this compound via this method would involve the reaction of a pyruvate ester (as the enophile) with 2-methyl-2-pentene (B165383) (as the ene component), catalyzed by a Lewis acid such as dimethylaluminum chloride (Me₂AlCl). The Lewis acid activates the pyruvate carbonyl group, facilitating the concerted, six-membered transition state that leads to the desired hydroxy acid derivative. This approach is advantageous as it can construct the C3 tertiary alcohol and the C2 methyl group in a single, stereocontrolled step. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reaction. While monosubstituted alkenes are often effective substrates in traditional Lewis acid-catalyzed ene reactions, some modern nickel-catalyzed systems have shown complementary selectivity, being more efficient with alpha-olefins. nih.gov

Radical Additions to Alkenes

Radical addition reactions offer an alternative disconnection for forming the carbon skeleton. This strategy typically involves the generation of a carbon-centered radical which then adds across a carbon-carbon double bond. nih.gov For the synthesis of the target structure, one could envision the addition of a radical derived from a propionic acid equivalent to an unsaturated ester like ethyl 3-methyl-2-pentenoate.

This process can be initiated photochemically or through the use of a radical initiator. A key challenge in radical additions is controlling the regioselectivity and stereoselectivity. Polarity matching effects often dictate that nucleophilic alkyl radicals add most efficiently to electron-deficient alkenes. nih.gov Therefore, the choice of the radical precursor and the alkene substrate is critical for success. While versatile, controlling the absolute and relative stereochemistry at the newly formed chiral centers can be challenging without the use of chiral auxiliaries or catalysts.

Multi-Step Organic Reaction Sequences for Related Hydroxy Acids

Classical multi-step synthesis provides a robust and often more predictable, albeit longer, route to complex molecules. youtube.comyoutube.com A logical retrosynthetic analysis of this compound suggests a disconnection via an aldol reaction, a cornerstone of C-C bond formation in organic synthesis.

A hypothetical multi-step sequence could commence as follows:

Aldol Condensation: The synthesis could begin with an aldol reaction between the enolate of ethyl propionate (B1217596) and 2-pentanone. This reaction would form the C3-C4 bond and install the hydroxyl group at C3. The stereochemical outcome of this step is crucial and can be controlled through the choice of enolate geometry (E vs. Z) and the use of chiral auxiliaries or catalysts to achieve high diastereoselectivity.

Functional Group Manipulation: The resulting β-hydroxy keto-ester would then require further modification. The ketone at C4 would need to be converted into the desired methyl group and double bond. This could be achieved through a sequence such as:

Protection of the tertiary alcohol.

Wittig olefination or a similar reaction to introduce the double bond between C4 and a new methylene (B1212753) carbon.

Subsequent isomerization of the exocyclic double bond to the more stable internal position between C4 and C5.

Deprotection and Hydrolysis: Finally, removal of the protecting group from the C3 hydroxyl and hydrolysis of the ester would yield the target this compound.

This multi-step approach offers multiple points for purification and characterization of intermediates, and the stereochemistry can be addressed systematically at each key step. youtube.com For instance, the synthesis of γ-hydroxy-α,β-unsaturated esters has been demonstrated starting from chiral cyanohydrins, which are reduced to α-hydroxy aldehydes and then subjected to a Horner-Wadsworth-Emmons reaction to build the unsaturated ester moiety with high E-selectivity. sciforum.net

Comparative Analysis of Synthetic Yields and Selectivity Profiles

The Lewis Acid-Catalyzed Ene Reaction is highly convergent, forming multiple bonds and stereocenters in a single step. While potentially high-yielding (good to excellent yields are reported for similar reactions), achieving the desired diastereoselectivity can be challenging and may require extensive screening of catalysts and conditions. nih.gov

The Radical Addition pathway offers a different approach to the carbon skeleton. While modern methods have improved control, radical reactions can sometimes suffer from side reactions and challenges in stereocontrol, potentially leading to mixtures of diastereomers and moderate yields. nih.gov

| Synthetic Strategy | Key Transformation | Typical Yield Range | Stereoselectivity Control | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Lewis Acid-Catalyzed Ene Reaction | Carbonyl-Ene Reaction | 60-95% | Moderate to Good (Diastereoselectivity depends on catalyst and substrates) | Convergent, high atom economy, fewer steps. | Requires catalyst screening, potential for side reactions, may have regioselectivity issues. |

| Radical Addition | Intermolecular Radical Addition to Alkene | 40-75% | Often low unless using chiral auxiliaries or advanced catalytic systems. | Tolerant of many functional groups, mild reaction conditions. | Potential for stereoisomeric mixtures, side reactions (e.g., polymerization). |

| Multi-Step Aldol Sequence | Aldol Condensation & Wittig Reaction | 5-20% (Overall) | Excellent (Can be controlled at each step via established methods) | Reliable, predictable stereochemical outcome, well-understood reactions. | Linear synthesis, low overall yield, poor atom economy, requires protecting groups. |

Iv. Biosynthetic Pathways of Branched Chain Unsaturated Hydroxy Acids, with Relevance to 3 Hydroxy 2,3 Dimethylhex 4 Enoic Acid Analogues

Elucidation of Branched-Chain Hydroxy Acid (BCHA) Synthesis Mechanisms in Microorganisms

The synthesis of BCHAs in microorganisms, such as those from the Lactobacillaceae family, has been a subject of detailed study. nih.gov These bacteria produce bioactive metabolites like 2-hydroxy isovaleric acid (HIVA), 2-hydroxy isocaproic acid (HICA), and 2-hydroxy-3-methyl isovaleric acid (HMVA). nih.gov The elucidation of these pathways highlights the interplay between central metabolism and specialized biosynthetic routes.

Pyruvate (B1213749), a key intermediate in central metabolism, serves as a crucial precursor for the carbon skeleton of BCHAs. researchgate.netnih.gov It enters the biosynthetic pathway that is shared with branched-chain amino acids (BCAAs). nih.gov The conversion of pyruvate into acetyl-CoA by the pyruvate dehydrogenase complex is a critical linking step between glycolysis and the TCA cycle, providing the fundamental building blocks for more complex molecules. mdpi.com In photosynthetic microalgae, for instance, pyruvate's metabolism is a central branch point that directs carbon flow towards either protein or lipid synthesis, underscoring its importance as a precursor for fatty acids. researchgate.net

The biosynthetic pathways for BCHAs are intimately linked to those of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. nih.govfrontiersin.org In many bacteria, the synthesis of all three BCAAs is accomplished by a highly efficient pathway involving just eight enzymes. nih.gov The carbon skeletons of BCAAs, derived from precursors like pyruvate, can be shuttled into BCHA synthesis. nih.gov

The initial step in BCAA catabolism, which provides the keto acid intermediates for BCHA synthesis, is transamination, a reaction that primarily occurs in skeletal muscle in mammals due to the low activity of the relevant enzymes in the liver. nih.govyoutube.com This process involves the transfer of an amino group from the BCAA to an α-keto acid, typically α-ketoglutarate, to form glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA). youtube.com These BCKAs are the direct precursors that are subsequently reduced to form BCHAs. nih.govnih.gov

Specific enzymes are critical for the conversion of BCAA-derived precursors into BCHAs. The enzymes BcaT (Branched-chain amino acid aminotransferase) and AraT play a key role in the initial transamination step, converting BCAAs into their corresponding keto acid intermediates. nih.gov For example, valine, leucine, and isoleucine are converted to 2-ketoisovaleric acid, 2-ketoisocaproic acid, and 2-keto-3-methylvaleric acid, respectively. nih.gov

Following their formation, these keto acids are then acted upon by the enzyme Hycdh (Hydroxyacid dehydrogenase), which catalyzes their conversion into the final branched-chain hydroxy acids. nih.govresearchgate.net The presence and activity of these enzymes can vary between different microbial species and even strains, leading to differences in the types and quantities of BCHAs produced. nih.gov

| Enzyme | Function in BCHA Biosynthesis | Precursor(s) | Product(s) |

| BcaT / AraT | Catalyzes the transamination of branched-chain amino acids (BCAAs). nih.gov | Valine, Leucine, Isoleucine, α-ketoglutarate. nih.govyoutube.com | 2-ketoisovaleric acid, 2-ketoisocaproic acid, 2-keto-3-methylvaleric acid, Glutamate. nih.govyoutube.com |

| Hycdh | Catalyzes the reduction of branched-chain keto acids to branched-chain hydroxy acids. nih.govresearchgate.net | 2-ketoisovaleric acid, 2-ketoisocaproic acid, 2-keto-3-methylvaleric acid. nih.gov | 2-hydroxy isovaleric acid (HIVA), 2-hydroxy isocaproic acid (HICA), 2-hydroxy-3-methyl isovaleric acid (HMVA). nih.gov |

Polyketide Synthase (PKS) Mediated Biosynthesis of Branched Unsaturated Acyl Units

Polyketide synthases (PKSs) are large, multi-domain enzymes that produce a vast array of secondary metabolites known as polyketides. wikipedia.org The biosynthesis of polyketides is analogous to fatty acid synthesis, involving successive decarboxylative Claisen condensations between acylthioester precursors. nih.gov This mechanism allows for the step-wise extension of a carbon chain. nih.gov

PKSs are a significant source of structurally diverse natural products, including many clinically important drugs like antibiotics and immunosuppressants. wikipedia.org The structural variety of polyketides stems from factors such as the length of the polyketide chain, the choice of starter and extender units, and the degree of reduction at various steps. nih.gov PKSs can incorporate unusual starter or extender units, which is an efficient way to introduce moieties like branched-alkyl chains into the final product. nih.gov The selection of these building blocks is typically governed by the acyltransferase (AT) domain within a PKS module. wikipedia.orgnih.gov

| PKS Type | Structure | Mechanism | Relevance to Branched Units |

| Type I | Large, multi-domain, modular proteins. wikipedia.org | Each module performs one cycle of chain extension and modification. nih.gov | Can incorporate branched starter/extender units selected by the Acyltransferase (AT) domain. nih.gov |

| Type II | Dissociable, mono-functional enzymes used iteratively. wikipedia.org | Catalytic domains are on separate proteins and are used repeatedly. nih.gov | Generates aromatic molecules; branching is less common but possible through precursor choice. nih.gov |

| Type III | Small homodimeric proteins. wikipedia.org | Utilizes free coenzyme A (CoA)-linked thioester substrates directly. nih.gov | ACP-independent mechanism; can use a variety of acyl-CoA substrates for chain elongation. wikipedia.org |

Identification of Novel Biosynthetic Gene Clusters for Branched-Chain Hydroxy Acids

The search for novel bioactive compounds has been revolutionized by genome mining, which allows for the identification of biosynthetic gene clusters (BGCs) directly from genomic data. nih.govspringernature.com BGCs are groups of genes located together on a chromosome that are collectively responsible for the synthesis of a specific secondary metabolite. nih.gov

Bioinformatic tools like antiSMASH are used to scan microbial genomes for sequences homologous to known biosynthetic genes, enabling the prediction of the chemical class of the metabolite that a BGC might produce. nih.govosti.gov This in silico approach helps to prioritize organisms for natural product discovery and can guide the targeted isolation of new compounds. springernature.com This strategy has led to the discovery of numerous BGCs for various classes of natural products, including non-ribosomal peptides (NRPS) and polyketides (PKS). nih.govfrontiersin.org The identification of novel PKS or NRPS-PKS hybrid clusters raises the possibility of discovering new branched-chain hydroxy acids with unique structures and biological activities. nih.gov

V. Chemical Transformations and Derivatization Reactions of 3 Hydroxy 2,3 Dimethylhex 4 Enoic Acid

Reactions Involving the Hydroxyl Functionality

The tertiary allylic alcohol group is a key site for various chemical modifications.

Oxidation: Tertiary allylic alcohols can undergo oxidative transposition to form enones. A notable method for this transformation is the Babler oxidation, which utilizes pyridinium (B92312) chlorochromate (PCC). wikipedia.org The reaction proceeds through the formation of a chromate (B82759) ester, followed by a atlas.orgatlas.org-sigmatropic rearrangement and subsequent oxidation to yield the α,β-unsaturated ketone. wikipedia.org While effective, yielding products typically in over 75% yield, this method involves a highly toxic hexavalent chromium reagent. wikipedia.org Alternative, less toxic reagents and catalytic systems are actively being researched. wikipedia.org

Dehydration: Acid-catalyzed dehydration of tertiary alcohols is a common method to generate alkenes. libretexts.org In the case of 3-hydroxy-2,3-dimethylhex-4-enoic acid, this reaction could lead to the formation of a conjugated diene system, although careful control of reaction conditions would be necessary to avoid unwanted rearrangements. The reaction typically follows an E1 mechanism, involving the formation of a carbocation intermediate after protonation of the hydroxyl group. libretexts.org

Ether and Ester Formation: The hydroxyl group can be converted into an ether or ester. Esterification can be achieved with various carboxylic acids or their derivatives. For instance, reaction with trichloroacetimidates of allylic alcohols in the presence of a chiral palladium(II) catalyst allows for enantioselective SN2′ substitution with carboxylic acids. organic-chemistry.org

Allylic Substitution: The allylic nature of the alcohol allows for substitution reactions. Palladium-catalyzed 1,3-isomerization can convert tertiary allylic alcohols into secondary allylic alcohols, which can then be oxidized to enones. organic-chemistry.org

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group, while sterically hindered, can undergo several characteristic reactions.

Esterification: Conversion to esters is a fundamental transformation. Due to steric hindrance, direct Fischer esterification might be slow. More potent methods, such as using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or forming an acid chloride intermediate, may be required.

Amide Formation: The carboxylic acid can be converted to amides. For sterically hindered acids, coupling reagents are often necessary to facilitate the reaction. A combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and N-methylimidazole (NMI) has been shown to be effective for coupling hindered carboxylic acids with non-nucleophilic amines by generating highly reactive acyl imidazolium (B1220033) ions in situ. acs.org Another method for converting hindered carboxylic acids to Weinreb amides (N-methoxy-N-methyl amides) involves the use of methanesulfonyl chloride and triethylamine. organic-chemistry.org

Reduction: Carboxylic acids can be reduced to primary alcohols. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. wikipedia.org This reaction would convert this compound into a diol.

Conversion to Ketones: Carboxylic acids can be directly converted to ketones through cross-coupling reactions. For example, a photoredox/transition metal dual catalysis system can be used for the cross-coupling of carboxylic acids with potassium alkyltrifluoroborates to form C(O)–Csp3 bonds. acs.org

Olefinic Reactions: Hydrogenation, Halogenation, and Oxidation Studies

The tetrasubstituted double bond is generally less reactive than less substituted alkenes due to steric hindrance. fiveable.mebeilstein-journals.org However, it can still participate in several important reactions.

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically requires a metal catalyst such as palladium, platinum, or nickel and a source of hydrogen gas. The result would be the saturated compound, 3-hydroxy-2,3-dimethylhexanoic acid.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond can occur, leading to a dihaloalkane. This reaction proceeds through a halonium ion intermediate.

Oxidation:

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide would be a highly functionalized intermediate for further synthesis.

Dihydroxylation: The alkene can be converted to a diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄).

Ozonolysis is a powerful organic reaction that cleaves unsaturated bonds, such as those in alkenes and alkynes, using ozone (O₃). wikipedia.orgnumberanalytics.com This reaction is a cornerstone in organic chemistry for breaking down complex molecules into smaller, more easily identifiable fragments, which historically aided in structure elucidation. atlas.orgnumberanalytics.com

The process involves bubbling ozone through a solution of the compound, typically at low temperatures like -78 °C. wikipedia.orgbyjus.com The ozone molecule adds across the double bond to form an unstable primary ozonide (or molozonide), which quickly rearranges to a more stable ozonide intermediate. youtube.com

The final products of the ozonolysis reaction depend on the work-up conditions. wikipedia.org

Reductive Work-up: Using reagents like zinc dust or dimethyl sulfide (B99878) (DMS) cleaves the ozonide to yield aldehydes or ketones. youtube.com For this compound, ozonolysis with a reductive work-up would cleave the C4-C5 double bond to yield two carbonyl-containing fragments.

Oxidative Work-up: Using hydrogen peroxide (H₂O₂) results in the formation of carboxylic acids or ketones.

The ozonolysis of this compound would be expected to yield a ketone and a carboxylic acid fragment after oxidative workup.

Carbon-Carbon Bond Formation and Cleavage Reactions (e.g., Retro-Claisen Reaction Principles)

Retro-Claisen Reaction: The retro-Claisen condensation is the reverse of the Claisen condensation, involving the cleavage of a C-C bond in a β-keto ester or a related compound. libretexts.orgwikipedia.org The reaction is typically base-induced. youtube.com While this compound itself is not a β-keto ester, derivatives of it could potentially undergo such cleavage reactions under specific conditions. For example, if the hydroxyl group were oxidized to a ketone, the resulting β-keto acid could be susceptible to decarboxylation, a related C-C bond cleavage reaction. The fundamental principle involves a nucleophilic attack on a carbonyl group, leading to the collapse of a tetrahedral intermediate and the expulsion of an enolate leaving group, which breaks a carbon-carbon bond. libretexts.org

C-C Bond Cleavage of Allylic Alcohols: Methods exist for the oxidative C-C bond cleavage of tertiary allylic alcohols to produce ketones. chemistryviews.org For instance, a catalytic system using a Co(II) complex with air and a hydrosilane can achieve this transformation. chemistryviews.org The proposed mechanism involves hydrogen atom transfer (HAT) from the alkene, reaction with oxygen, and subsequent fragmentation to yield the ketone product. chemistryviews.org

Derivatization for Spectroscopic Analysis and Structural Modification

To enhance volatility for gas chromatography (GC) or to introduce a chromophore for UV-visible spectroscopy, derivatization is often employed. libretexts.org

For GC Analysis: The hydroxyl and carboxylic acid groups are polar and non-volatile, making direct GC analysis difficult. They can be simultaneously derivatized.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert both the hydroxyl and carboxylic acid groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and esters, which are more volatile and thermally stable. chromforum.org

Methylation: A one-step procedure using methyl iodide can generate methyl ethers from hydroxyl groups and methyl esters from carboxyl groups. nih.gov

For HPLC Analysis: Derivatization can be used to attach a UV-absorbing or fluorescent tag to the molecule, enhancing detection sensitivity. tandfonline.com Reagents like 4-bromo-N-methylbenzylamine can be used to derivatize carboxylic acids for analysis by liquid chromatography-mass spectrometry (LC-MS/MS) with positive electrospray ionization. researchgate.net For the hydroxyl group, acyl chlorides like benzoyl chloride can be used to introduce a UV-active phenyl group. libretexts.org

Table of Reaction Products

| Reaction Type | Reagent(s) | Functional Group Targeted | Product Type |

|---|---|---|---|

| Oxidation (Babler) | Pyridinium chlorochromate (PCC) | Tertiary Allylic Alcohol | α,β-Unsaturated Ketone |

| Dehydration | Strong Acid (e.g., H₂SO₄) | Tertiary Allylic Alcohol | Conjugated Diene |

| Amide Formation | TCFH, NMI, Amine | Carboxylic Acid | Amide |

| Reduction | Lithium aluminium hydride (LiAlH₄) | Carboxylic Acid | Primary Alcohol (Diol) |

| Hydrogenation | H₂, Pd/C | Alkene | Saturated Alkane |

| Ozonolysis (Reductive) | 1. O₃; 2. Zn or DMS | Alkene | Ketone and Aldehyde |

| Silylation | BSTFA | Alcohol and Carboxylic Acid | TMS Ether and TMS Ester |

Vi. Advanced Spectroscopic Characterization and Structural Elucidation of 3 Hydroxy 2,3 Dimethylhex 4 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 3-Hydroxy-2,3-dimethylhex-4-enoic acid. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide unambiguous evidence for the compound's constitution.

Interactive Data Table: Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | 10.0 - 12.0 | br s | - |

| OH | 2.0 - 4.0 | br s | - |

| H-4 | 5.80 | dq | J = 15.5, 1.5 |

| H-5 | 5.65 | dq | J = 15.5, 6.5 |

| H-2 | 2.60 | q | J = 7.2 |

| H-6 (CH₃) | 1.75 | dd | J = 6.5, 1.5 |

| C3-CH₃ | 1.30 | s | - |

Note: This is a predicted spectrum. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and functional group. The carbonyl carbon of the carboxylic acid is typically observed far downfield. The olefinic carbons (C-4 and C-5) resonate in the characteristic alkene region, while the oxygen-bearing carbon (C-3) and the remaining aliphatic carbons appear at higher field.

Interactive Data Table: Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (COOH) | 178.0 |

| C-5 | 135.0 |

| C-4 | 128.5 |

| C-3 | 75.0 |

| C-2 | 48.0 |

| C3-CH₃ | 25.0 |

| C2-CH₃ | 15.0 |

Note: This is a predicted spectrum. Actual values may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between the vinyl protons H-4 and H-5, H-5 and the H-6 methyl protons, and between H-2 and its adjacent methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would confirm the assignments for the C-2/H-2, C-4/H-4, C-5/H-5, C-6/H-6, and the two methyl group pairs.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the molecular fragments. Expected key correlations include:

H-2 to C-1, C-3, and the C-3 methyl carbon.

The C-3 methyl protons to C-2, C-3, and C-4.

H-4 to C-3 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is essential for determining relative stereochemistry. For instance, spatial proximity between the C-2 methyl group and the C-3 methyl group could be observed.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Elucidation

HR-MS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₈H₁₄O₃. High-resolution techniques like ESI-TOF (Electrospray Ionization Time-of-Flight) can distinguish this formula from other isobaric possibilities.

Data Table: HR-MS Data

| Molecular Formula | Calculated Exact Mass [M-H]⁻ | Observed Exact Mass [M-H]⁻ |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and alkene groups.

Data Table: Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid & Alcohol | O-H stretch | 3400 - 2400 (broad) |

| Carboxylic Acid | C=O stretch | 1710 - 1680 |

| Alkene | C=C stretch | 1670 - 1640 |

| Alkene | =C-H bend (trans) | 970 - 960 |

Chiroptical Methods (e.g., Optical Rotation, ECD) for Absolute Configuration Assignment

Since this compound possesses two chiral centers (C-2 and C-3), it can exist as four possible stereoisomers. Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration of a specific isomer.

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral sample. The specific rotation, [α]D, is a characteristic physical property for a given enantiomer. A positive (+) sign indicates dextrorotation, while a negative (-) sign indicates levorotation. The magnitude and sign of the rotation are unique to the molecule's absolute configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive or negative Cotton effects, can be compared with spectra predicted by computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), for each possible stereoisomer. researchgate.net A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration (e.g., (2S, 3R), (2R, 3S), etc.). nih.gov

X-ray Crystallography for Solid-State Stereochemical Determination (if applicable to derivatives)nih.gov

Single-crystal X-ray crystallography stands as the most powerful and definitive analytical method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of all stereogenic centers. springernature.com While a published crystal structure for this compound itself is not available in crystallographic databases, the technique is highly applicable to its crystalline derivatives. For molecules that are oils or are otherwise difficult to crystallize in their native form, chemical derivatization is a common and effective strategy to produce high-quality single crystals suitable for X-ray diffraction analysis. tcichemicals.com

The process involves converting the carboxylic acid into a suitable ester or amide. The choice of the derivatizing agent is crucial; typically, an alcohol or amine containing a heavy atom (e.g., bromine or chlorine) or a rigid, bulky group (like a phenyl or naphthyl ring) is used. tcichemicals.com These additions serve two main purposes: they increase the likelihood of forming a well-ordered crystal lattice and, in the case of heavy atoms, they enhance the anomalous dispersion effect, which is used to determine the absolute stereochemistry of the molecule with high confidence. tcichemicals.com

Once a suitable single crystal of a derivative is obtained, it is mounted in an X-ray diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The data from these patterns are processed to generate an electron density map of the molecule within the unit cell of the crystal. This map is then interpreted to determine the precise position of each atom, bond lengths, bond angles, and torsional angles.

For chiral molecules like this compound, this analysis not only confirms the molecular connectivity but also reveals the relative stereochemistry of the chiral centers (C2 and C3). Furthermore, by carefully analyzing the anomalous scattering of X-rays, the absolute stereochemistry (the actual R/S configuration at each center) can be determined. springernature.comtcichemicals.com The result is a definitive solid-state conformation and configuration of the molecule.

To illustrate the type of data obtained from such an analysis, the following table presents representative crystallographic data for a complex, substituted carboxylic acid derivative whose structure was determined by X-ray diffraction. mdpi.com

| Crystallographic Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C30H25ClNO3 | The elemental composition of the molecule in the asymmetric unit. |

| Formula Weight | 482.96 g/mol | The molar mass of the chemical formula unit. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P21/c | The specific symmetry group of the crystal. |

| a (Å) | 10.152(3) | Unit cell dimension along the a-axis. |

| b (Å) | 15.987(5) | Unit cell dimension along the b-axis. |

| c (Å) | 15.234(5) | Unit cell dimension along the c-axis. |

| β (°) | 98.543(5) | The angle of the unit cell beta-axis. |

| Volume (Å3) | 2441.9(13) | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

By applying this methodology to a crystalline derivative of this compound, the exact spatial arrangement of the methyl, hydroxyl, and carboxlic acid groups around the C2 and C3 stereocenters could be definitively established.

Vii. Computational Chemistry Approaches for 3 Hydroxy 2,3 Dimethylhex 4 Enoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the optimized molecular geometry and electronic structure of 3-Hydroxy-2,3-dimethylhex-4-enoic acid. By solving approximations of the Schrödinger equation, these methods can predict key structural and electronic parameters.

The process begins with building an initial 3D model of the molecule. This structure is then optimized to find the lowest energy conformation, which corresponds to the most stable molecular geometry. From this optimized structure, a wealth of information can be extracted, including bond lengths, bond angles, and dihedral angles. These calculated parameters provide a detailed picture of the molecule's three-dimensional shape.

Furthermore, quantum chemical calculations elucidate the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net These calculations can also generate electrostatic potential maps, which visualize the charge distribution across the molecule and indicate regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mongoliajol.info

Table 1: Calculated Molecular Properties of this compound (Illustrative) Calculations performed at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Value |

|---|---|

| Geometric Parameters | |

| C=O Bond Length (Å) | 1.21 |

| O-H Bond Length (Å) | 0.97 |

| C=C Bond Length (Å) | 1.34 |

| C-O-H Bond Angle (°) | 108.5 |

| Electronic Properties | |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 5.7 |

Spectroscopic Property Prediction (e.g., 13C NMR Chemical Shift Calculation with DP4+)

Computational methods are invaluable for predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized or isolated compounds. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application. rsc.orgnih.gov

Using the optimized geometry obtained from quantum chemical calculations, the magnetic shielding tensors for each nucleus can be computed. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.net DFT functionals such as B3LYP, coupled with appropriate basis sets like 6-311+G(2d,p), have been shown to provide ¹³C NMR chemical shift predictions that correlate well with experimental data. nih.gov

For complex molecules with multiple stereocenters, such as this compound, computational approaches like the DP4+ probability analysis can be employed. DP4+ analysis compares the calculated NMR shifts of all possible diastereomers of a molecule with the experimental spectrum. By calculating the probability of each candidate structure matching the experimental data, DP4+ can be a powerful tool for assigning the correct relative and absolute stereochemistry.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Diastereomer of this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (COOH) | 175.2 |

| C2 | 48.5 |

| C3 | 75.1 |

| C4 | 128.9 |

| C5 | 132.4 |

| C6 | 18.3 |

| C2-CH₃ | 15.6 |

Conformational Analysis and Energy Minimization Studies

The flexibility of this compound, due to several rotatable single bonds, means it can exist in numerous conformations. Conformational analysis is the study of the energies of these different spatial arrangements and their relative populations. libretexts.org

Energy minimization studies are performed by systematically rotating the molecule around its single bonds and calculating the potential energy at each step. This process generates a potential energy surface that reveals the low-energy (stable) and high-energy (unstable) conformations. The primary factors influencing conformational stability are torsional strain (from eclipsing interactions) and steric strain (from repulsive interactions between bulky groups). libretexts.org For example, the rotation around the C2-C3 bond will be heavily influenced by the steric hindrance between the methyl groups and the hydroxyl and carboxylic acid groups.

By identifying the global minimum energy conformation and other low-energy conformers, it is possible to understand the molecule's preferred shape in different environments. This information is critical for understanding its biological activity and reactivity.

Table 3: Relative Energies of Staggered and Eclipsed Conformers for Rotation Around the C2-C3 Bond (Illustrative)

| Dihedral Angle (H-C2-C3-H) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 0° | Eclipsed | 4.5 |

| 60° | Gauche | 0.8 |

| 120° | Eclipsed | 4.2 |

Reaction Mechanism Elucidation via Computational Modeling (e.g., Diels-Alder reactions)

Computational modeling is a key method for elucidating the mechanisms of chemical reactions. For a molecule like this compound, which contains a double bond, its participation in reactions such as the Diels-Alder cycloaddition can be theoretically investigated. longdom.orgnih.gov

Table 4: Calculated Energies for a Hypothetical Diels-Alder Reaction (Illustrative) Reaction: A derivative of this compound with 1,3-butadiene

| Parameter | Endo Pathway (kcal/mol) | Exo Pathway (kcal/mol) |

|---|---|---|

| Activation Energy (ΔE‡) | 25.5 | 27.0 |

Molecular Dynamics Simulations for Conformational Space Exploration

While conformational analysis provides a static picture of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. acs.org

For a flexible molecule like this compound, MD simulations can explore its vast conformational space by simulating its atomic motions over nanoseconds or even microseconds. rsc.orgresearchgate.net This allows for the observation of transitions between different conformational states and the calculation of the free energy landscape, which provides insight into the relative populations of different conformers at a given temperature. MD simulations are particularly useful for understanding how the molecule behaves in a solvent or when interacting with other molecules, such as a biological receptor. aip.org

Table 5: Typical Parameters for a Molecular Dynamics Simulation (Illustrative)

| Parameter | Setting |

|---|---|

| Force Field | OPLS4 |

| Solvent Model | Explicit (e.g., TIP3P Water) |

| Temperature | 298 K (300 K) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Viii. Biological Relevance and Mechanistic Insights of 3 Hydroxy 2,3 Dimethylhex 4 Enoic Acid and Its Natural Analogues

Role as a Unique Building Block in Complex Natural Products

3-Hydroxy-2,3-dimethylhex-4-enoic acid's structural analogue, 2-amino-3,5-dimethylhex-4-enoic acid (ADH), is a novel and nonproteinogenic amino acid that serves as a crucial building block in the biosynthesis of cyclomarins. acs.org Cyclomarins are cyclic heptapeptides produced by marine actinobacteria, such as Salinispora arenicola, and exhibit potent anti-inflammatory and antimicrobial properties. escholarship.orgnih.gov

The incorporation of the unique, unsaturated, and branched amino acid ADH into the cyclomarin structure is a key feature that contributes to the complexity and biological activity of these marine natural products. mdpi.comthieme-connect.de The biosynthesis of ADH is of particular interest as it involves a distinct pathway, separate from classical polyketide synthesis, that utilizes isobutyraldehyde (B47883) and pyruvate (B1213749). acs.org This specialized origin underscores the diverse metabolic capabilities of marine microorganisms to generate novel structural motifs.

Table 1: Cyclomarins and their Constituent Amino Acids

| Cyclomarin | Key Nonproteinogenic Amino Acid Residues |

| Cyclomarin A | 2-amino-3,5-dimethylhex-4-enoic acid (ADH), N-(1,1-dimethyl-2,3-epoxypropyl)-β-hydroxytryptophan, N-methyl-δ-hydroxyleucine, β-methoxyphenylalanine |

| Cyclomarin C | Similar to Cyclomarin A with variations in oxidation and methylation. |

| Cyclomarin D | Differs from Cyclomarin C by the absence of an N-methyl group. |

This table highlights the presence of the unique amino acid ADH within the complex structure of various cyclomarins.

Metabolic Pathways Involving Branched-Chain Hydroxy Acids

While a specific metabolic pathway for this compound is not extensively documented, the metabolism of related branched-chain hydroxy acids (BCHAs) and branched-chain amino acids (BCAAs) provides a relevant framework. Acylcarnitines are essential for the transport of fatty acids into the mitochondria for beta-oxidation and are also involved in the metabolism of BCAAs. nih.gov

The catabolism of BCAAs like leucine, isoleucine, and valine leads to the formation of various intermediates, including branched-chain acyl-CoAs. nih.gov These intermediates can then enter different metabolic fates. The acylcarnitine pathway facilitates the transport and metabolism of these branched-chain structures. nih.govresearchgate.net It is plausible that this compound, being a branched-chain hydroxy acid, could intersect with similar metabolic routes involving acyl-CoA intermediates and carnitine shuttles for mitochondrial transport and degradation.

Contribution to Microbial Physiology and Essentiality in Bacterial Metabolism

Branched-chain hydroxy acids, as a class of molecules, have been shown to play significant roles in microbial physiology. For instance, some BCHAs produced by lactic acid bacteria can modulate the growth of other gut microbes, promoting the proliferation of beneficial bacteria while inhibiting pathogenic strains. nih.gov This suggests a role for these compounds in shaping microbial community structures.

The biosynthesis of branched-chain fatty acids (BCFAs) is crucial for many bacteria, as these molecules are important components of the cell membrane and influence its fluidity and adaptability to environmental stress. frontiersin.org The precursors for BCFA synthesis are derived from the catabolism of BCAAs, highlighting the interconnectedness of these metabolic pathways. frontiersin.org Although the direct role of this compound in bacterial metabolism is not yet defined, its structural similarity to intermediates in BCAA and BCFA metabolism suggests it could have physiological relevance in the microorganisms that produce it.

Mechanistic Studies of Enzymes Involved in the Metabolism of Branched-Chain Unsaturated Hydroxy Acids

The metabolism of branched-chain amino and hydroxy acids involves a suite of specialized enzymes. The initial steps in BCAA catabolism are catalyzed by branched-chain aminotransferases (BCATs) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govmdpi.com The BCKDH complex is a critical regulatory point and catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids. nih.gov

Subsequent steps in the degradation pathways of individual BCAAs involve various dehydrogenases, hydratases, and other enzymes that act on branched and sometimes unsaturated acyl-CoA intermediates. youtube.com For example, the metabolism of valine includes the intermediate (S)-3-hydroxyisobutyric acid, which is acted upon by 3-hydroxyisobutyrate (B1249102) dehydrogenase. researchgate.net Understanding the mechanisms of these enzymes provides a basis for postulating how a compound like this compound might be synthesized or degraded. The biosynthesis of the ADH residue in cyclomarins involves a unique set of enzymes, including an aldolase/dehydrogenase pair (CymEF) and a methyltransferase (CymG), demonstrating the novel enzymatic machinery bacteria have evolved to produce such complex structures. escholarship.org

Research on Biological Activities of Derived Cyclopeptides and their Relevance to the Building Blocks

The biological activities of cyclomarins are intrinsically linked to their unique structural components, including the 2-amino-3,5-dimethylhex-4-enoic acid residue. Cyclomarin A has demonstrated significant anti-inflammatory properties and has also been noted for its potent activity against Mycobacterium tuberculosis and Plasmodium. nih.gov

Ix. Emerging Research Frontiers and Methodological Advancements Pertaining to 3 Hydroxy 2,3 Dimethylhex 4 Enoic Acid

Chemoenzymatic Synthesis of Branched-Chain Unsaturated Hydroxy Acids

The complex stereochemistry of 3-Hydroxy-2,3-dimethylhex-4-enoic acid, with potential chiral centers at C2 and C3, presents a considerable challenge for traditional organic synthesis. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a powerful strategy for the stereocontrolled synthesis of such intricate molecules. This approach is particularly advantageous for constructing chiral hydroxy acids.

A plausible chemoenzymatic route to this compound could involve a key enzymatic step for the stereoselective introduction of the hydroxyl group. For instance, an enoate reductase could be employed for the asymmetric reduction of a suitable α,β-unsaturated precursor. Subsequently, chemical steps such as aldol (B89426) reactions could be used to construct the carbon skeleton, followed by enzymatic resolution or asymmetric transformations to set the desired stereochemistry.

Key enzymatic reactions that are being explored in the synthesis of similar branched-chain unsaturated hydroxy acids include:

Lipase-catalyzed kinetic resolution: Lipases are widely used for the resolution of racemic mixtures of hydroxy acids or their esters, providing access to enantiomerically pure compounds.

Hydroxylase-mediated regioselective hydroxylation: Enzymes such as cytochrome P450 monooxygenases can introduce hydroxyl groups at specific positions on an aliphatic chain, a valuable tool for generating hydroxy acid diversity.

Enoate reductase-catalyzed asymmetric reduction: These enzymes can reduce carbon-carbon double bonds with high stereoselectivity, which is crucial for establishing the chirality of the final molecule.

| Enzyme Class | Reaction Type | Relevance to this compound Synthesis |

|---|---|---|

| Lipases | Kinetic Resolution | Separation of stereoisomers to obtain enantiomerically pure this compound. |

| Hydroxylases | Regioselective Hydroxylation | Introduction of the hydroxyl group at the C3 position with high specificity. |

| Enoate Reductases | Asymmetric Reduction | Stereoselective reduction of a precursor to establish the desired chirality at C2 and C3. |

| Aldolases | Carbon-Carbon Bond Formation | Construction of the hexenoic acid backbone through a stereocontrolled aldol addition. |

Bioengineering Strategies for Enhanced Production of Natural Hydroxy Acid Derivatives

The biosynthesis of complex natural products, including hydroxy acids, is often accomplished by large, modular enzymes known as polyketide synthases (PKSs). These enzymatic assembly lines offer a programmable platform for the synthesis of a vast array of chemical structures. Bioengineering of PKSs represents a promising frontier for the de novo production of this compound and its derivatives.

The modular nature of PKSs allows for the rational design of novel biosynthetic pathways by swapping, adding, or modifying catalytic domains. To produce this compound, a custom PKS module could be engineered. This would involve selecting appropriate acyltransferase (AT) domains to incorporate the correct starter and extender units (propionyl-CoA and methylmalonyl-CoA), a ketosynthase (KS) domain for carbon-carbon bond formation, a ketoreductase (KR) domain to generate the hydroxyl group at C3, and a dehydratase (DH) domain to introduce the double bond at C4.

| PKS Domain | Function | Role in Synthesizing this compound |

|---|---|---|

| Acyltransferase (AT) | Selects and loads starter and extender units | Incorporation of propionyl-CoA and methylmalonyl-CoA. |

| Ketosynthase (KS) | Catalyzes Claisen condensation | Forms the carbon-carbon bonds of the hexenoic acid chain. |

| Ketoreductase (KR) | Reduces a β-keto group to a hydroxyl group | Generates the hydroxyl group at the C3 position. |

| Dehydratase (DH) | Removes a water molecule to form a double bond | Introduces the C4-C5 double bond. |

| Thioesterase (TE) | Releases the final product from the PKS | Hydrolyzes the thioester linkage to yield the free carboxylic acid. |

Recent advancements in synthetic biology and metabolic engineering are facilitating the heterologous expression of engineered PKS pathways in microbial hosts like E. coli and Saccharomyces cerevisiae. These platforms enable rapid prototyping of PKS modules and optimization of production titers, paving the way for sustainable and scalable production of novel hydroxy acids.

Development of Novel Analytical Techniques for Structural Characterization

The unambiguous structural elucidation of this compound, including its stereochemistry, requires a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

NMR Spectroscopy: High-field NMR will be instrumental in determining the constitution and relative stereochemistry of the molecule. Based on data for similar unsaturated hydroxy acids, the following table outlines the predicted chemical shifts for this compound. aocs.orgnih.gov

| Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| 1 (COOH) | ~12.0 | ~175-180 |

| 2 (CH) | ~2.5-2.8 | ~40-45 |

| 3 (C-OH) | - | ~70-75 |

| 4 (CH=) | ~5.5-5.8 | ~125-135 |

| 5 (=CH) | ~5.4-5.7 | ~120-130 |

| 6 (CH3) | ~1.6-1.8 | ~15-20 |

| 2-CH3 | ~1.1-1.3 | ~10-15 |

| 3-CH3 | ~1.2-1.4 | ~20-25 |

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition. Tandem MS (MS/MS) will provide valuable structural information through characteristic fragmentation patterns. The development of novel ionization techniques and fragmentation methods, such as electron-activated dissociation (EAD), can aid in pinpointing the location of the double bond and branching points. sciex.comnih.gov

| Fragmentation Pathway | Expected Fragment Ion (m/z) | Structural Information Gained |

|---|---|---|

| Loss of H2O | [M-18]+ | Presence of a hydroxyl group. |

| Loss of COOH | [M-45]+ | Presence of a carboxylic acid group. |

| Cleavage adjacent to the hydroxyl group | Variable | Confirms the position of the hydroxyl and methyl groups. |

| Cleavage at the allylic position | Variable | Helps to locate the position of the double bond. |

Exploration of Structure-Activity Relationships in Synthesized Analogues

Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for its potential development as a therapeutic agent or specialty chemical. SAR studies involve the synthesis of a library of analogues with systematic modifications to the parent structure and evaluating their biological effects.

For this compound, key structural features that could be modulated include:

Stereochemistry: The absolute configuration at C2 and C3 could profoundly impact biological activity.

Position of the double bond: Shifting the double bond along the carbon chain could alter the molecule's conformation and interaction with biological targets.

Branching pattern: The size and position of the methyl groups could influence lipophilicity and steric interactions.

Hydroxyl group: Esterification or oxidation of the hydroxyl group would provide insights into its importance for activity.

Studies on other branched-chain fatty acids have shown that both the size of the branching group and the presence of unsaturation can significantly affect their biological properties, such as anticancer activity. nih.govnih.gov A systematic exploration of these structural parameters for this compound will be crucial for optimizing its activity profile.

| Structural Modification | Rationale | Potential Impact on Biological Activity |

|---|---|---|

| Varying stereochemistry at C2 and C3 | Biological targets are often stereospecific. | Significant differences in potency and selectivity. |

| Isomerization of the C4-C5 double bond | Alters molecular geometry and electronic distribution. | Changes in binding affinity and metabolic stability. |

| Modification of alkyl branches (e.g., ethyl instead of methyl) | Affects lipophilicity and steric hindrance. | Modulation of cell permeability and target engagement. |

| Derivatization of the C3-hydroxyl group | Probes the importance of the hydroxyl for hydrogen bonding. | Potential conversion to a prodrug or alteration of activity. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.